(1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceutical research. Its unique structure, featuring an amino group and a fluorinated aromatic ring, makes it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoro-5-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the corresponding amine through a reductive amination process, using an amine source like ammonia or an amine derivative in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The key steps include:
Bulk Reduction: Utilizing large reactors for the reduction of 2-fluoro-5-methylbenzaldehyde.
Automated Amination: Employing automated systems for the reductive amination process to ensure consistency and efficiency.
High-Throughput Chiral Resolution: Implementing high-throughput chiral resolution techniques to separate the enantiomers on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like alkyl halides, acyl chlorides
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: Secondary or tertiary amines
Substitution: Derivatives with different functional groups
Scientific Research Applications
(1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Serves as a precursor for the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group and fluorinated aromatic ring allow it to form strong hydrogen bonds and hydrophobic interactions with its targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)ethanol
- (1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)butan-2-OL
- (1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)pentan-2-OL
Uniqueness
(1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL stands out due to its specific chiral configuration and the presence of both an amino group and a fluorinated aromatic ring. These features confer unique chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1 |
InChI Key |
XZZYIPXGLYJCAX-XCBNKYQSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C(C)O)N |
Origin of Product |
United States |
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